LHRH, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-
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Overview
Description
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, is a synthetic analog of luteinizing hormone-releasing hormone. This compound is designed to mimic the natural hormone’s function, which is crucial in regulating the reproductive system by stimulating the release of follicle-stimulating hormone and luteinizing hormone from the pituitary gland .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups are removed to allow the next amino acid to couple.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound typically involves automated peptide synthesizers, which streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the removal of any impurities or incomplete sequences .
Chemical Reactions Analysis
Types of Reactions
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, undergoes various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or performic acid.
Reducing Agents: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution Reagents: Specific amino acid derivatives with protecting groups.
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation of methionine residues can lead to methionine sulfoxide, affecting the peptide’s function .
Scientific Research Applications
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in regulating reproductive hormones and its potential therapeutic applications.
Medicine: Explored as a treatment for hormone-dependent conditions such as prostate cancer, breast cancer, and endometriosis.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents.
Mechanism of Action
The compound exerts its effects by binding to luteinizing hormone-releasing hormone receptors on pituitary gonadotropes. This binding stimulates the release of follicle-stimulating hormone and luteinizing hormone, which regulate steroidogenesis and gamete maturation in the gonads. The molecular targets include the luteinizing hormone-releasing hormone receptor and downstream signaling pathways involving cyclic AMP and protein kinase A .
Comparison with Similar Compounds
Similar Compounds
Luteinizing hormone-releasing hormone analogs: These include other synthetic peptides designed to mimic the natural hormone’s function.
Gonadotropin-releasing hormone analogs: Similar in structure and function but may have different amino acid sequences or modifications
Uniqueness
Luteinizing hormone-releasing hormone, lysyl(6)-N-ethylprolinamide(9)-des-glycinamide(10)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to other analogs. These modifications allow for targeted therapeutic applications and improved efficacy in clinical settings .
Properties
Molecular Formula |
C59H85N17O12 |
---|---|
Molecular Weight |
1224.4 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[[1-[[6-amino-1-[[1-[[5-(diaminomethylideneamino)-1-[2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C59H85N17O12/c1-4-64-57(87)48-15-10-24-76(48)58(88)42(14-9-23-65-59(61)62)70-52(82)43(25-33(2)3)71-50(80)40(13-7-8-22-60)69-53(83)44(26-34-16-18-37(78)19-17-34)72-56(86)47(31-77)75-54(84)45(27-35-29-66-39-12-6-5-11-38(35)39)73-55(85)46(28-36-30-63-32-67-36)74-51(81)41-20-21-49(79)68-41/h5-6,11-12,16-19,29-30,32-33,40-48,66,77-78H,4,7-10,13-15,20-28,31,60H2,1-3H3,(H,63,67)(H,64,87)(H,68,79)(H,69,83)(H,70,82)(H,71,80)(H,72,86)(H,73,85)(H,74,81)(H,75,84)(H4,61,62,65) |
InChI Key |
RPPRQHFDPOJNAN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
Origin of Product |
United States |
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